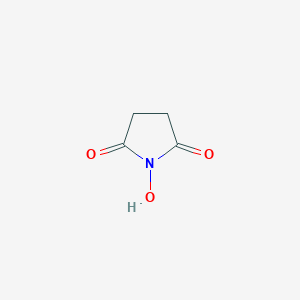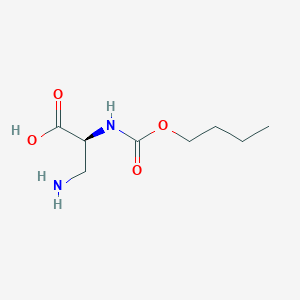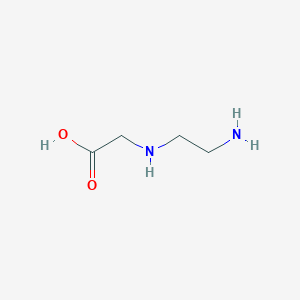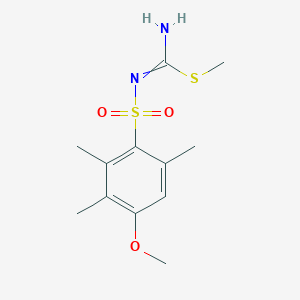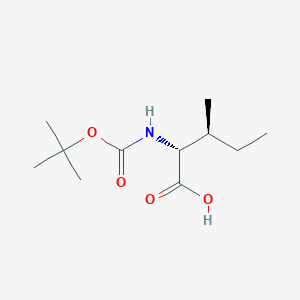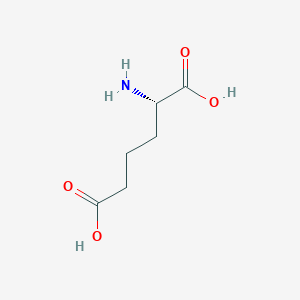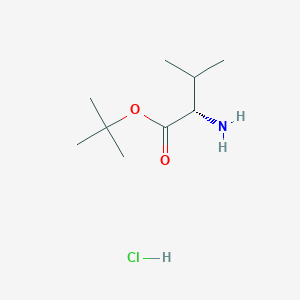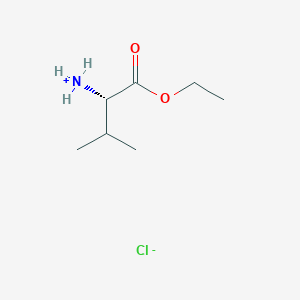
(S)-2-Amino-2-phenylacetamide hydrochloride
Übersicht
Beschreibung
“(S)-2-Amino-2-phenylacetamide hydrochloride” likely refers to the hydrochloride salt of a compound with an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom. This carbon is also attached to a carboxamide group (a carbonyl group (C=O) attached to an amine group). The “(S)” indicates that this compound is a specific enantiomer, or spatial arrangement of atoms, which can be important in biological systems .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenyl ring, the amine, and the carboxamide all attached to the same carbon atom. The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making this compound a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the presence of an amine could make it a base, and the presence of a carboxamide could allow it to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Antimicrobial Activities
Boric Acid Catalyzed Synthesis : Boric acid (B(OH)₃) has been utilized to catalyze the Ugi three-component reaction in aqueous media for synthesizing 2-arylamino-2-phenylacetamide derivatives. These compounds are efficiently converted into α-amino acids via acidic hydrolysis, indicating their potential as precursors for amino acid synthesis (Kumar, Saxena, & Gupta, 2013).
Antimicrobial Applications : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and demonstrated to exhibit superior in vitro antimicrobial activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Nanoparticle Catalyzed Reactions
Zinc oxide nanoparticles (ZnO-NP) have catalyzed the Ugi type three-component reaction in aqueous media, resulting in the synthesis of 2-arylamino-2-phenylacetimidamide, which yields 2-amino-2-phenylacetamide upon hydrolysis. This process highlights the utility of nanoparticles in facilitating efficient and eco-friendly chemical reactions (Kumar, Saxena, & Gupta, 2013).
Synthetic Methodologies for Bioactive Compounds
Nickel-Catalyzed Formal Aminocarbonylation : A nickel-catalyzed formal aminocarbonylation method has been developed for secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamide. This method features wide functional group tolerance and mild conditions, making it advantageous for synthesizing complex molecules (Wang, Huang, Wang, Qu, & Chen, 2020).
Enzyme Inhibition and Estrogenic Effects
Glutaminase Inhibition for Cancer Treatment : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating the potential for treating cancer by inhibiting glutamine metabolism (Shukla, Ferraris, Thomas, Stathis, & Duvall, 2012).
Estrogen-Like Effects : 2-Phenylacetamide isolated from the seeds of Lepidium apetalum has shown estrogen-like effects in vitro and in vivo, suggesting its potential use in treating perimenopause syndrome. The compound promotes the proliferation of MCF-7 cells and increases uterine weight in mice, indicating its estrogenic activity (Zeng, Li, Li, Zhang, Li, Zhang, Feng, & Zheng, 2018).
Wirkmechanismus
Target of Action
The primary targets of H-Phg-NH2It’s known that this compound is used as a building block to synthesize selective pyrazolylpyrrole erk inhibitors . ERK, or extracellular signal-regulated kinases, play crucial roles in various cellular processes, including proliferation, differentiation, and survival .
Mode of Action
The exact mode of action of H-Phg-NH2As a precursor to erk inhibitors, it’s likely that the compound or its derivatives interact with erk proteins, inhibiting their activity and thus affecting downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by H-Phg-NH2.HCl would be those regulated by ERK proteins. ERK proteins are part of the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cell proliferation, differentiation, survival, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Phg-NH2The compound’s solubility in dmso and ethanol suggests it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of H-Phg-NH2.HCl’s action would depend on the specific ERK inhibitors it helps synthesize. Generally, ERK inhibitors can halt cell proliferation and induce apoptosis, particularly in cancer cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(S)-2-Amino-2-phenylacetamide hydrochloride plays a crucial role in biochemical reactions, particularly as a building block for synthesizing selective inhibitors and other bioactive molecules. It interacts with enzymes such as dipeptidyl peptidase IV, which is involved in glucose metabolism and is a target for antidiabetic agents . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and modulating metabolic pathways.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, in pancreatic beta cells, this compound can influence insulin secretion by modulating the activity of dipeptidyl peptidase IV . Additionally, it may affect other cell types by altering the expression of genes involved in metabolic processes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. By binding to the active sites of enzymes like dipeptidyl peptidase IV, it inhibits their catalytic activity, leading to changes in downstream signaling pathways and gene expression . This inhibition can result in altered cellular responses and metabolic outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and insulin sensitivity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects are observed, where the compound’s efficacy and safety profile vary with dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes like dipeptidyl peptidase IV, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the concentrations of key metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby modulating cellular processes effectively.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAFHGMXCFTOU-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628665 | |
| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60079-51-8 | |
| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




